(2E)-TCO-PNB ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

[(1S,2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m1/s1 |

InChI Key |

XNTGBHHUEQUWSQ-RYWCDNDXSA-N |

Isomeric SMILES |

C1CC/C=C\[C@H](CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-TCO-PNB Ester: A Bioorthogonal Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of (2E)-TCO-PNB ester, a bifunctional linker at the forefront of bioorthogonal chemistry. This molecule is instrumental in the precise construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Structure and Properties

This compound, with the IUPAC name [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate, is a molecule designed for two-step sequential or one-pot bioconjugation strategies.[1] Its structure features two key reactive moieties: a strained trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester.

The TCO group is the dienophile in the exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine partner.[2][3][4][5] This "click chemistry" reaction is characterized by its high efficiency, bioorthogonality, and the absence of cytotoxic catalysts, making it ideal for applications in living systems.[6] The PNB ester, on the other hand, is an amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins.[1][7]

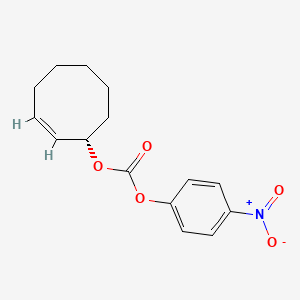

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₇NO₅ | [1][2][8] |

| Molecular Weight | 291.30 g/mol | [1][2][8] |

| CAS Number | 1438415-89-4 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | DMSO: 100 mg/mL (343.29 mM) | [2] |

| Boiling Point (Predicted) | 433.9 ± 45.0 °C | [9] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [9] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][9] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound stems from its two distinct reactive handles, enabling a modular approach to bioconjugation.

Amine Acylation with PNB Ester

The initial step in many applications involves the reaction of the PNB ester with a primary amine on a biomolecule, such as a lysine residue on a protein. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing p-nitrophenol as a byproduct. The reaction is typically carried out in a buffer with a slightly basic pH (around 8.0-8.5) to ensure the amine is deprotonated and thus nucleophilic.

Caption: Amine acylation reaction workflow.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The second, bioorthogonal step involves the reaction of the TCO group with a tetrazine-functionalized molecule. This is a [4+2] cycloaddition reaction where the electron-deficient tetrazine acts as the diene and the strained trans-cyclooctene serves as the dienophile. The reaction is extremely rapid and proceeds without the need for a catalyst, forming an unstable dihydropyridazine intermediate that quickly eliminates nitrogen gas (N₂) to yield a stable pyridazine product.[2][9]

Caption: TCO-tetrazine iEDDA ligation pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific biomolecules and applications.

Protocol for TCO-Functionalization of a Protein

This protocol describes the modification of a protein with a TCO group using this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted this compound and the p-nitrophenol byproduct by SEC or dialysis.

Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio (typically a slight excess of the tetrazine reagent is used).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.

-

Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by SEC or dialysis.

Experimental Workflow Visualization

The overall experimental workflow for a two-step bioconjugation using this compound is depicted below.

Caption: General experimental workflow.

Synthesis

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bifunctional nature allows for a modular and efficient approach to the construction of complex bioconjugates. The high reactivity and selectivity of the TCO-tetrazine ligation, coupled with the well-established chemistry of amine-reactive esters, make this compound an invaluable asset for a wide range of applications, from basic research to the development of next-generation therapeutics and diagnostics.

References

- 1. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1580501-97-8 [chemicalbook.com]

- 7. biotium.com [biotium.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound CAS#: 1580501-97-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism and Application of (2E)-TCO-PNB Ester

For researchers, scientists, and drug development professionals, (2E)-TCO-PNB ester has emerged as a powerful tool in the field of bioorthogonal chemistry. Its utility lies in its bifunctional nature, enabling the straightforward linkage of molecules of interest to amine-containing biomolecules and subsequent rapid, specific reaction with tetrazine-functionalized partners. This guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.

Core Mechanism of Action: A Two-Fold Reactivity

The functionality of this compound is rooted in its two key reactive groups: the p-nitrophenyl (PNB) ester and the trans-cyclooctene (TCO) moiety.

-

Amine-Reactive PNB Ester: The PNB ester is an amine-reactive group that allows for the covalent conjugation of the TCO moiety to biomolecules. It reacts with primary amines, such as the side chains of lysine residues in proteins or antibodies, to form a stable amide bond. This reaction proceeds under mild conditions, making it suitable for modifying sensitive biological macromolecules.

-

Bioorthogonal TCO-Tetrazine Ligation: The core of its mechanism lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a 1,2,4,5-tetrazine (Tz).[1] This reaction is a cornerstone of "click chemistry" due to its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2] The TCO, a strained and electron-rich dienophile, reacts rapidly with the electron-deficient tetrazine diene.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[1] This reaction is highly bioorthogonal, meaning it proceeds with high efficiency within complex biological systems without interfering with native biochemical processes.[3]

Quantitative Data

The performance of the TCO-tetrazine ligation is characterized by its exceptionally high second-order rate constants (k₂), which are among the fastest known for bioorthogonal reactions.[1] This allows for efficient labeling at low concentrations, which is crucial for in vivo applications.[1]

| Reactant 1 (TCO Derivative) | Reactant 2 (Tetrazine Derivative) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37 °C |

| sTCO (conformationally strained) | Diphenyl-s-tetrazine analog | 2.86 x 10⁵ | Water |

| sTCO (conformationally strained) | Di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Water |

| General TCO | General Tetrazine | 1 x 10³ - 1 x 10⁶ | PBS, pH 6-9, RT |

Note: The reactivity of TCO derivatives can be influenced by their stereochemistry (axial vs. equatorial) and the presence of activating or deactivating groups. The stability of TCO compounds is also a consideration, as they can slowly isomerize to the less reactive cis-cyclooctene (CCO) form.[4] Therefore, long-term storage at -20°C is recommended.[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the steps for labeling a monoclonal antibody (mAb) with this compound.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 or equivalent) for antibody purification[5]

-

Spin desalting columns

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Reaction Buffer to a concentration of 2-10 mg/mL. This can be done using a spin desalting column. The slightly basic pH deprotonates the lysine residues, making them more nucleophilic.

-

-

TCO-PNB Ester Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved this compound. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted TCO-PNB ester.

-

-

Purification of the TCO-Conjugated Antibody:

-

Purify the TCO-conjugated mAb from excess reagent and byproducts using a preparative SEC system.[5] Equilibrate the column with PBS and elute the conjugate. The antibody conjugate will elute in the void volume.

-

Alternatively, for smaller scale reactions, use a spin desalting column.[]

-

-

Characterization:

-

Determine the concentration of the purified TCO-mAb using a NanoDrop spectrophotometer at 280 nm.

-

The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using mass spectrometry (MALDI-TOF or ESI-MS).

-

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

-

Purified TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein (prepared using a tetrazine-NHS ester)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer. A 1:1 molar ratio is a good starting point, but a slight excess (1.1-1.5 fold) of one component can be used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Analysis and Purification:

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[7]

-

The resulting protein-protein conjugate can be purified from any unreacted starting materials by SEC if necessary.

-

Visualizations

Reaction Mechanism

References

- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. TCO-PNB Ester, 1438415-89-4 | BroadPharm [broadpharm.com]

- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

(2E)-TCO-PNB Ester: A Technical Guide for Bioorthogonal Labeling and Bioconjugation

(2E)-TCO-PNB ester is a bifunctional crosslinking reagent pivotal to advancements in chemical biology, drug development, and molecular imaging. This guide provides an in-depth overview of its core applications, experimental protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

Core Concepts and Applications

This compound is a key player in the field of bioorthogonal chemistry, specifically enabling the ligation of molecules in complex biological environments without interfering with native biochemical processes. It features two primary reactive moieties:

-

A trans-cyclooctene (TCO) group: This strained alkene readily participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) derivative. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

-

A p-nitrophenyl (PNB) ester : This group is an amine-reactive functional group that allows for the covalent attachment of the TCO moiety to biomolecules containing primary amines, such as the lysine residues in proteins and antibodies.

The principal application of this compound lies in its ability to serve as a linker, introducing a TCO handle onto a molecule of interest. This "TCO-functionalized" molecule can then be selectively reacted with a tetrazine-modified partner. This strategy is widely employed in:

-

Antibody-Drug Conjugate (ADC) Development : For the site-specific conjugation of cytotoxic drugs to monoclonal antibodies, enhancing therapeutic efficacy and minimizing off-target effects.[1]

-

PROTAC (Proteolysis Targeting Chimera) Synthesis : In constructing these heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.[2]

-

Probe Development and Imaging : For the attachment of imaging agents (e.g., fluorophores, radioisotopes) to targeting molecules for in vitro and in vivo imaging applications.

-

Targeted Drug Delivery : In the assembly of drug delivery systems where a therapeutic agent is linked to a targeting ligand.

Quantitative Data

Table 1: General Kinetic and Stability Data for TCO-Tetrazine Ligation

| Parameter | Value/Characteristic | Citation |

| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | [1] |

| Second-Order Rate Constant (k) | Can exceed 10⁶ M⁻¹s⁻¹ | [3] |

| Reaction Conditions | Physiological (aqueous buffer, pH 7.4, 37°C) | [4] |

| Catalyst Requirement | None (catalyst-free) | [1] |

| TCO Stability | Can isomerize to the unreactive cis-isomer in the presence of thiols and certain metal ions. | [3] |

| Storage of TCO Compounds | Recommended at -20°C, protected from light and moisture. |

Table 2: Comparison of Common Bioorthogonal Click Chemistry Reactions

| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Citation |

| TCO-Tetrazine (iEDDA) | 10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal. | [1][3] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1 | Catalyst-free, bioorthogonal, good stability. | [1] |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | High yielding, but requires a cytotoxic copper catalyst. | [5] |

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Optimization is often necessary for specific molecules and experimental systems.

Protocol 1: Antibody Labeling with this compound

This protocol describes the functionalization of a monoclonal antibody with TCO groups.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Methodology:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer, BSA), perform a buffer exchange into a non-amine-containing buffer like PBS.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagent and byproducts by size-exclusion chromatography (SEC).

-

Collect the fractions containing the TCO-labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore conjugate and measuring the absorbance.

-

Protocol 2: Synthesis of a PROTAC using a TCO-functionalized Intermediate

This protocol outlines a general workflow for the final assembly of a PROTAC molecule using a TCO-functionalized component and a tetrazine-functionalized component.

Materials:

-

TCO-functionalized protein-of-interest (POI) ligand

-

Tetrazine-functionalized E3 ligase ligand

-

Anhydrous reaction solvent (e.g., DMF or DMSO)

Methodology:

-

Reactant Preparation:

-

Dissolve the TCO-functionalized POI ligand and the tetrazine-functionalized E3 ligase ligand in the reaction solvent.

-

-

Click Reaction:

-

Add a slight molar excess (e.g., 1.1 equivalents) of the tetrazine-functionalized E3 ligase ligand to the solution of the TCO-functionalized POI ligand.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. These reactions are often complete within minutes to a few hours.

-

-

Purification:

-

Purify the resulting PROTAC molecule using standard chromatographic techniques such as reversed-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

-

Visualizations

The following diagrams illustrate the key workflows and reactions involving this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (2E)-TCO-PNB ester, a critical reagent in the field of bioorthogonal chemistry. This document details the underlying chemical principles, experimental protocols, and characterization data for this compound, which is widely utilized for its ability to participate in rapid and specific "click chemistry" reactions.

Introduction

This compound, formally known as (E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a key molecule in bioconjugation and drug delivery. It incorporates a strained trans-cyclooctene (TCO) moiety, which serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. This reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, making it a cornerstone of bioorthogonal chemistry. The p-nitrophenyl (PNB) ester group provides a reactive handle for the conjugation to amine-containing molecules, such as proteins, peptides, and small-molecule drugs.

Synthesis Overview

The synthesis of this compound is a two-stage process that begins with the formation of the strained trans-cyclooctene ring system, followed by the introduction of the reactive p-nitrophenyl carbonate group.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of trans-cyclooctenes and the formation of p-nitrophenyl carbonates.

Stage 1: Synthesis of (2E)-Cyclooct-2-en-1-ol

The key to this synthesis is the photoisomerization of the thermodynamically more stable cis-isomer to the strained trans-isomer. A continuous flow setup is often employed to trap the trans-isomer as it is formed, thereby shifting the reaction equilibrium towards the desired product.

Materials:

-

cis-Cyclooct-2-en-1-ol

-

Methyl benzoate (singlet sensitizer)

-

Hexanes or Cyclohexane (solvent)

-

Silver nitrate (AgNO₃)

-

Silica gel (for chromatography)

-

Ammonium hydroxide solution (for elution)

-

Quartz reaction vessel

-

UV lamp (254 nm)

-

Peristaltic pump

-

Chromatography column

Procedure:

-

Preparation of AgNO₃-Silica Gel: Prepare a slurry of silica gel in deionized water and add a solution of silver nitrate. Remove the water under reduced pressure to obtain a free-flowing powder. Pack this material into a chromatography column.

-

Reaction Setup: In a quartz reaction vessel, dissolve cis-cyclooct-2-en-1-ol and methyl benzoate in hexanes.

-

Photoisomerization: Irradiate the solution with a 254 nm UV lamp. Simultaneously, circulate the reaction mixture through the prepared AgNO₃-silica gel column using a peristaltic pump. The trans-cyclooctenol will be selectively retained on the column.

-

Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots from the reaction vessel and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the cis-isomer.

-

Elution of the trans-Isomer: Once the photoisomerization is complete, wash the AgNO₃-silica gel column with fresh hexanes to remove any remaining starting material and sensitizer. Elute the complexed (2E)-cyclooct-2-en-1-ol from the column using a solution of ammonium hydroxide in water/ether.

-

Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2E)-cyclooct-2-en-1-ol.

Stage 2: Synthesis of this compound

This stage involves the reaction of the newly formed (2E)-cyclooct-2-en-1-ol with p-nitrophenyl chloroformate in the presence of a base.

Materials:

-

(2E)-Cyclooct-2-en-1-ol

-

p-Nitrophenyl chloroformate

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve (2E)-cyclooct-2-en-1-ol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.

-

Addition of Base: Add pyridine or triethylamine to the solution.

-

Addition of Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product is typically purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a chromatography column with silica gel and equilibrate with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from any impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1580501-97-8 |

| Molecular Formula | C₁₅H₁₇NO₅ |

| Molecular Weight | 291.30 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | -20°C, under inert atmosphere |

Characterization Data

While specific spectra are proprietary to commercial suppliers, typical characterization data for this compound would include:

-

¹H NMR: The spectrum would show characteristic peaks for the protons on the trans-cyclooctene ring, including the olefinic protons, as well as the aromatic protons of the p-nitrophenyl group.

-

¹³C NMR: The spectrum would display the corresponding carbon signals, including those of the strained double bond in the TCO ring and the carbonyl carbon of the carbonate.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of the molecule, confirming its identity.

Application in Bioorthogonal Chemistry

The primary application of this compound is in bioconjugation via the iEDDA reaction. The workflow for a typical protein labeling experiment is as follows:

Caption: General workflow for protein labeling using this compound.

Conclusion

The synthesis and purification of this compound, while involving specialized photochemical techniques, provides access to a versatile and powerful tool for chemical biology and drug development. The protocols and information presented in this guide offer a comprehensive resource for researchers working in these fields. The high reactivity and bioorthogonality of the TCO-tetrazine ligation continue to drive innovation in areas such as targeted drug delivery, in vivo imaging, and the study of complex biological systems.

(2E)-TCO-PNB ester reaction with tetrazine kinetics

An In-Depth Technical Guide to the Kinetics of the (2E)-trans-Cyclooctene (TCO) and Tetrazine Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is distinguished by its exceptional speed, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[3][4] Reagents such as (2E)-TCO-p-nitrophenyl (PNB) ester are activated esters designed to covalently attach the highly reactive TCO moiety to biomolecules, typically via primary amines like lysine residues. Once conjugated, the TCO group is ready for rapid and specific ligation with a tetrazine-functionalized molecule.

This guide provides a detailed overview of the kinetics of the TCO-tetrazine ligation, summarizing key quantitative data, outlining experimental protocols for kinetic analysis, and illustrating the underlying chemical and experimental workflows. The reaction's unmatched kinetics, with second-order rate constants (k₂) reported to reach as high as 10⁶ M⁻¹s⁻¹, make it an invaluable tool for applications demanding high efficiency at low reactant concentrations, such as in vivo imaging, antibody-drug conjugation, and live-cell labeling.[3][5]

Reaction Mechanism

The TCO-tetrazine ligation proceeds through a [4+2] inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with the strained, electron-rich TCO (dienophile). This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product.[3][6] This process is highly efficient and produces N₂ as the sole byproduct.[3]

Quantitative Kinetic Data

The reaction rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants, particularly the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally accelerate the reaction, while electron-donating groups slow it down.[7][8] The table below summarizes reported second-order rate constants for various TCO and tetrazine pairs under different conditions.

| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |

| TCO | 3,6-di(2-pyridyl)-s-tetrazine | ~2000 | 9:1 MeOH:water | [9] |

| TCO-OH | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | 210 | PBS, pH 7.4, 37°C | [10] |

| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS | [1] |

| TCO-PEG₄ | Me4Pyr-Tz | 69,400 | DPBS | [1] |

| TCO | General Range | 210 - 30,000 | PBS, pH 7.4, 37°C | [10] |

| TCO | General Range | up to 30,000 | Aqueous Media | [1] |

| TCO | General Range | > 800 | Not specified | [4][11] |

| TCO | General Range | up to 22,000 | Not specified | [12] |

Note: Reaction rates are highly sensitive to the specific molecular structures and experimental conditions. The values presented are for comparison purposes.

Experimental Protocols

Accurate determination of the kinetic parameters for the TCO-tetrazine reaction is crucial for its application. The most common methods employed are UV-Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy

This method leverages the characteristic absorbance of the tetrazine chromophore, which is typically found between 510 and 550 nm.[1][3] The disappearance of this absorbance is monitored over time to calculate the reaction rate. For extremely fast reactions, a stopped-flow spectrophotometer is necessary.[7][13]

Methodology:

-

Prepare Stock Solutions: Create concentrated stock solutions of the TCO derivative and the tetrazine in a suitable organic solvent like DMSO or DMF.[1]

-

Determine Molar Extinction Coefficient (ε): Accurately measure the molar extinction coefficient of the specific tetrazine at its λmax in the final reaction buffer (e.g., PBS, pH 7.4).[1]

-

Set Up Reaction:

-

Initiate and Monitor:

-

Data Analysis:

Protocol 2: Kinetic Analysis by LC-MS

For reactions that may be difficult to monitor via UV-Vis (e.g., due to interfering chromophores) or to confirm product formation, LC-MS is a powerful alternative.

Methodology:

-

Reaction Setup: Combine known concentrations of the TCO derivative and tetrazine in a vial at a specific temperature.[1]

-

Time Points: At defined time intervals, withdraw a small aliquot of the reaction mixture.[1]

-

Quenching: Immediately stop the reaction in the aliquot. This can be achieved by rapid dilution with a solvent that halts the reaction or by adding a scavenger reagent.[1]

-

LC-MS Analysis: Analyze each quenched sample by LC-MS to quantify the concentrations of the remaining reactants and the newly formed product.

-

Data Analysis: Plot the concentration of a reactant versus time and fit the data to the appropriate second-order rate law to determine the rate constant.

Application Workflow: Protein Labeling

A primary application of TCO-PNB or TCO-NHS esters is the labeling of proteins for subsequent detection or modification. The workflow involves two main stages: activation of the protein with TCO and the subsequent bioorthogonal ligation with a tetrazine probe.

Conclusion

The reaction between trans-cyclooctene and tetrazine derivatives offers an unparalleled combination of speed, selectivity, and biocompatibility, establishing it as a premier tool in chemical biology and drug development.[4][6] Understanding the kinetics of this ligation is essential for designing robust and efficient bioconjugation strategies. By leveraging detailed experimental protocols and a growing body of quantitative data, researchers can precisely control the labeling of complex biomolecules, enabling advanced applications from pretargeted imaging to the construction of novel therapeutic modalities.[5] The continued exploration of new TCO and tetrazine structures promises to further expand the kinetic landscape, offering even greater control for future bioorthogonal applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

Solubility Profile of (2E)-TCO-PNB Ester in DMSO and Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2E)-TCO-PNB ester, a critical amine-reactive building block utilized in bioconjugation and proteomics. Understanding its solubility in both organic solvents and aqueous systems is paramount for the successful design and execution of labeling experiments, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Executive Summary

This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of water-insoluble compounds. However, its solubility in aqueous buffers is markedly limited. This guide details the best practices for preparing and handling this compound solutions, presents available solubility data, and outlines experimental protocols for its use in bioconjugation workflows. The inherent challenges of working with this hydrophobic molecule in aqueous environments are addressed, with a focus on mitigating precipitation and hydrolysis to ensure efficient conjugation to target biomolecules.

Data Presentation: Solubility of this compound

The quantitative data available for the solubility of this compound is summarized in the table below. It is important to note the significant difference in solubility between DMSO and aqueous media.

| Solvent/Buffer System | Reported Solubility | Molar Concentration (approx.) | Key Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 343.29 mM[1] | Ultrasonic assistance may be required for complete dissolution. The use of newly opened, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1] |

| Aqueous Buffers (e.g., PBS) | Poor / Not Recommended for Direct Dissolution | Not Applicable | Direct dissolution in aqueous buffers is not advised due to the hydrophobic nature of the molecule, which can lead to precipitation and low labeling efficiency.[2] For aqueous reactions, a stock solution in an organic solvent like DMSO should be prepared first and then added to the aqueous reaction mixture. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound, which can then be used for subsequent dilutions into aqueous reaction buffers.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated micropipettes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of ester).

-

Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.[1]

-

Visually inspect the solution to ensure no particulate matter remains.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Under these conditions, the stock solution is stable for up to one month at -20°C and up to six months at -80°C.[1]

Protocol 2: General Procedure for Labeling Primary Amines in an Aqueous Buffer

This protocol outlines a general workflow for the bioconjugation of proteins or other amine-containing biomolecules with this compound using a DMSO stock solution.

Materials:

-

Concentrated stock solution of this compound in DMSO (from Protocol 1)

-

Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Reaction buffer (amine-free, e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Prepare the biomolecule solution at a suitable concentration in an amine-free reaction buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete for reaction with the ester.

-

Calculate the required volume of the this compound DMSO stock solution to achieve the desired molar excess for the labeling reaction. A 10- to 20-fold molar excess of the ester over the biomolecule is a common starting point.

-

While gently vortexing or stirring the biomolecule solution, slowly add the calculated volume of the this compound stock solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize its effects on protein structure and function.

-

Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal reaction time and temperature may need to be determined empirically for each specific system.

-

To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted ester. Incubate for an additional 15-30 minutes.

-

Purify the labeled biomolecule from excess, unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a typical experimental workflow involving this compound.

Caption: Bioconjugation workflow using this compound.

Caption: Experimental workflow for protein labeling.

Discussion and Considerations

The poor aqueous solubility of this compound is a critical factor to consider in experimental design. The p-nitrophenyl (PNB) ester is susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH values. This hydrolysis competes with the desired amine-labeling reaction and can reduce conjugation efficiency. Therefore, it is recommended to perform labeling reactions at a slightly basic pH (7.2-8.3) to ensure that the target primary amines are deprotonated and nucleophilic, while minimizing the rate of hydrolysis.

For applications requiring higher aqueous solubility, alternative reagents incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between the TCO moiety and the amine-reactive group are commercially available. These derivatives often exhibit improved solubility and reduced aggregation of the labeled biomolecule.

Conclusion

This compound is a valuable reagent for the introduction of trans-cyclooctene moieties onto biomolecules for subsequent bioorthogonal ligation. Its high solubility in DMSO allows for the convenient preparation of concentrated stock solutions. However, its poor aqueous solubility necessitates careful experimental design, involving the use of a DMSO stock solution and controlled addition to the aqueous reaction mixture to prevent precipitation and ensure efficient labeling. By following the protocols and considerations outlined in this guide, researchers can effectively utilize this compound in their bioconjugation strategies.

References

An In-depth Technical Guide to (2E)-TCO-PNB Ester: A Bioorthogonal Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker at the forefront of bioconjugation and chemical biology. We will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its application in labeling and modifying biomolecules. This guide is intended to equip researchers with the knowledge to effectively utilize this powerful tool in their drug development and research endeavors.

Core Properties of this compound

This compound, also known as (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a molecule designed for bioorthogonal chemistry. It possesses two key reactive moieties: a strained trans-cyclooctene (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This dual functionality allows for a two-step ligation strategy, making it a versatile tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras)[1][2].

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that multiple CAS numbers are associated with this compound, potentially reflecting different isomers or batches provided by various suppliers. The most frequently cited CAS numbers are 1580501-97-8 and 1438415-89-4[2][3].

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇NO₅ | [2][3][4] |

| Molecular Weight | 291.30 g/mol | [1][2][3] |

| CAS Number | 1580501-97-8 / 1438415-89-4 | [2][3] |

| Appearance | Pale yellow or white to slightly grey solid | [4] |

| Purity | ≥ 95% (HPLC) | [4] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform | [4] |

| Storage Conditions | Store at -20°C, desiccated. Shipped at ambient temperature or on dry ice. | [4][5] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its two orthogonal reactive handles. The TCO group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine, while the PNB ester reacts with primary amines through nucleophilic acyl substitution.

TCO-Tetrazine Ligation: A Bioorthogonal Click Reaction

The reaction between the TCO group and a tetrazine is a cornerstone of bioorthogonal chemistry[6]. This iEDDA cycloaddition is exceptionally fast and proceeds without the need for a catalyst, making it ideal for use in complex biological media[6][7]. The reaction is characterized by the formation of a stable dihydropyridazine bond and the release of nitrogen gas as the only byproduct[7].

The exceptional kinetics of this reaction, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹, allow for efficient labeling at low concentrations[7][8]. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. TCO-PNB ester ≥95% | 1438415-89-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. TCO-PNB Ester, CAS 1438415-89-4 | AxisPharm [axispharm.com]

- 6. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

The Strategic Application of (2E)-TCO-PNB Ester in Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and superb biocompatibility.[1][2] This technical guide provides an in-depth exploration of a key reagent in this field: (2E)-TCO-PNB ester. This heterobifunctional linker, featuring a reactive TCO moiety for tetrazine ligation and a p-nitrophenyl (PNB) ester for amine conjugation, offers a versatile platform for a range of applications, from targeted drug delivery to advanced bioconjugation.[3][4]

This compound serves as a critical building block for introducing the highly reactive TCO group onto biomolecules and other substrates.[5] The PNB ester allows for covalent modification of primary and secondary amines, such as those on lysine residues of proteins or on small-molecule drugs.[3][6] Once conjugated, the TCO group is available for an extremely rapid and specific "click" reaction with a tetrazine-functionalized partner molecule.[1][2] This guide will detail the quantitative aspects of this chemistry, provide comprehensive experimental protocols, and visualize complex workflows where this compound is a central component.

Core Properties and Reactivity

This compound is a versatile reagent characterized by its dual reactivity. The molecule's core is the strained trans-cyclooctene ring, which is the driving force for the rapid IEDDA reaction with tetrazines.[7] The PNB ester provides a reliable method for conjugation to amine-containing molecules.

Quantitative Data Summary

The performance of this compound in bioorthogonal applications is dictated by its reaction kinetics and stability. While specific kinetic data for the this compound is not extensively published, the reactivity can be reliably inferred from studies on structurally similar TCO derivatives. The tables below summarize key quantitative data for TCO-tetrazine reactions and the stability of the TCO group.

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| trans-cyclooctene (parent) | 3,6-di(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 MeOH:water | [8] |

| TCO-conjugate | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37 °C | [9] |

| sTCO (strained) | 3,6-diphenyl-s-tetrazine | 3,100 | MeOH, 25 °C | [10] |

| sTCO (strained) | 3,6-di(2-pyridyl)-s-tetrazine | 22,000 | MeOH, 25 °C | [11] |

| sTCO (strained) | Water-soluble 3,6-diphenyl-s-tetrazine | 2.86 x 10⁵ | Water | [12] |

| sTCO (strained) | Water-soluble 3,6-di(2-pyridyl)-s-tetrazine | 3.3 x 10⁶ | Water | [12] |

Table 2: Stability of TCO Derivatives

| TCO Derivative | Condition | Half-life / Stability Metric | Reference(s) |

| TCO-conjugated antibody | in vivo | 75% reactive after 24 hours | [9] |

| sTCO-conjugated antibody | in vivo | 0.67 days | [9] |

| d-TCO (stabilized) | Human serum, room temp. | >97% trans-isomer after 4 days | [13] |

| General TCO | Long-term storage | Not recommended due to isomerization to CCO | [3][14] |

Key Applications and Experimental Workflows

The unique properties of this compound enable its use in sophisticated biological applications, most notably in pre-targeted drug delivery and the construction of antibody-drug conjugates (ADCs).

Pre-targeted Drug Delivery

In a pre-targeted approach, a biomolecule, such as an antibody modified with a TCO group, is administered first.[15] This antibody accumulates at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a tetrazine-modified therapeutic agent is administered.[15] The fast TCO-tetrazine click reaction ensures that the drug is activated or concentrated specifically at the target site, minimizing off-target toxicity.[1][16]

Antibody-Drug Conjugate (ADC) Activation

This compound is also instrumental in creating ADCs with a "click-to-release" mechanism.[9][17] In this strategy, a drug is linked to the TCO moiety via a cleavable linker. The TCO-drug conjugate is then attached to an antibody. Upon reaction with a tetrazine, the IEDDA cycloaddition triggers a chemical rearrangement that cleaves the linker and releases the active drug.[17][18] This provides temporal and spatial control over drug activation.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Amine-Containing Small Molecules in Organic Solvent

This protocol is suitable for modifying small molecules or peptides that are soluble in organic solvents.[19]

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Dissolution: Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

-

Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This deprotonates the amine, increasing its nucleophilicity.

-

Addition of this compound: Add 1.1-1.5 molar equivalents of this compound, dissolved in a small amount of anhydrous DMF or DMSO, to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, purify the TCO-labeled product using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR if necessary.

-

Storage: Store the purified, lyophilized product at -20°C or -80°C, protected from light and moisture.[20]

Protocol 2: Two-Step Protein Labeling and Bioconjugation

Due to the potential for hydrolysis of the PNB ester and the recommendation to use this compound in organic media, a two-step approach is often necessary for proteins.[6] This involves first labeling a tetrazine onto the protein in an aqueous buffer, followed by reaction with a TCO-modified small molecule (prepared as in Protocol 1). An alternative, if the protein can tolerate it, is to perform the initial labeling in a mixed organic/aqueous solvent system.

Step A: Labeling Protein with a Tetrazine-NHS Ester

Materials:

-

Protein of interest

-

Tetrazine-NHS ester

-

Amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.

-

Prepare Tetrazine-NHS Ester: Immediately before use, dissolve the Tetrazine-NHS ester in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted Tetrazine-NHS ester using an SEC desalting column, exchanging the buffer back to a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step B: TCO-Tetrazine Click Reaction

Materials:

-

Tetrazine-labeled protein (from Step A)

-

TCO-labeled small molecule (from Protocol 1)

-

PBS buffer, pH 7.4

Procedure:

-

Prepare Reactants: The purified tetrazine-labeled protein should be in PBS, pH 7.4. Dissolve the TCO-labeled small molecule in a minimal amount of a water-miscible solvent like DMSO, then dilute into the reaction buffer.

-

Click Reaction: Add a 1.1- to 5-fold molar excess of the TCO-labeled small molecule to the tetrazine-labeled protein.

-

Incubation: The reaction is typically complete within 30-60 minutes at room temperature at micromolar concentrations.

-

Purification of Final Conjugate: If necessary, remove the excess, unreacted TCO-labeled small molecule by SEC or dialysis.

-

Analysis and Storage: Characterize the final conjugate by SDS-PAGE and/or mass spectrometry. Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its dual functionality allows for the straightforward introduction of the highly reactive trans-cyclooctene moiety onto a wide range of amine-containing molecules. The exceptionally fast kinetics of the subsequent TCO-tetrazine IEDDA reaction provides researchers with the ability to perform highly specific conjugations in complex biological environments. The applications in pre-targeted drug delivery and click-to-release systems highlight the potential of this reagent to create more effective and targeted therapeutics. By understanding the quantitative aspects of its reactivity and following robust experimental protocols, scientists can effectively leverage this compound to advance their research in chemical biology, drug discovery, and beyond.

References

- 1. Video of concept | click-it-imaging.eu [click-it-imaging.eu]

- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The TCO Group in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (TCO) group has emerged as a powerhouse in the field of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules in complex biological systems. Its reactivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, known as the TCO-tetrazine ligation, offers a combination of speed, selectivity, and biocompatibility that is unmatched by many other click chemistry reactions. This technical guide provides a comprehensive overview of the TCO group, its properties, and its applications, with a focus on quantitative data and detailed experimental protocols.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of the TCO group's utility lies in its highly strained trans-configured double bond within an eight-membered ring.[1] This ring strain is the driving force for its rapid reaction with 1,2,4,5-tetrazines. The TCO-tetrazine ligation proceeds through a two-step mechanism: an initial [4+2] IEDDA cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[1][2]

Key characteristics of this reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 107 M-1s-1.[1][2] This allows for efficient conjugation even at the low concentrations typical of biological systems.[1][3]

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, room temperature, and a pH range of 6-9) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[3][4]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, such as amines, thiols, and carboxylates.[1][4] This ensures highly specific conjugation with minimal off-target reactions.[4]

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.[1]

The TCO Group: Structure, Reactivity, and Derivatives

The inherent ring strain of the TCO group dictates its reactivity.[1] Over the years, various TCO derivatives have been developed to modulate reactivity, stability, and hydrophilicity for specific applications.[5] The reactivity of TCOs can be enhanced by increasing ring strain, often through the fusion of additional rings.[1] Furthermore, the stereochemistry of substituents on the TCO ring is crucial, with axial isomers generally exhibiting faster reaction rates than their equatorial counterparts.[6]

Quantitative Comparison of TCO Derivatives

The choice of TCO derivative can significantly impact the kinetics of the ligation reaction. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with a common tetrazine partner.

| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹) | Key Features |

| trans-Cyclooctene | TCO | ~2,000[1][7] | The foundational TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000[1] | Increased reactivity due to steric effects. |

| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000[8] | Enhanced reactivity, stability, and hydrophilicity.[1][8] |

| Conformationally strained TCO | s-TCO | Can exceed 10⁶[9] | Among the most reactive TCO derivatives.[9] |

TCO vs. Other Click Chemistry Handles

The TCO-tetrazine ligation offers significant advantages over other click chemistry reactions, particularly in the context of bioconjugation and drug development.

Caption: Comparison of TCO-Tetrazine ligation with SPAAC and CuAAC.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest (1-5 mg/mL in phosphate reaction buffer, e.g., PBS pH 7.4)

-

TCO-PEGn-NHS ester (10 mM stock in anhydrous DMSO or DMF)

-

Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis equipment

Procedure:

-

Protein Preparation: Buffer exchange the protein into the phosphate reaction buffer to a concentration of 1-5 mg/mL.[10]

-

NHS Ester Labeling: Immediately before use, prepare a 10 mM solution of the TCO-PEGn-NHS ester in DMSO or DMF.[10] Add a 20-fold molar excess of the TCO-NHS ester reagent to the protein solution.[10]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.[10]

-

Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]

-

Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis.[10] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled protein

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) system (optional, for purification)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.[11]

-

Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 molar ratio is common, though a slight excess (1.05-1.5 fold) of the tetrazine-labeled protein can be used.[4][11]

-

Conjugation: Mix the TCO-labeled protein and the tetrazine-labeled protein in a single tube and rotate for 1 hour at room temperature.[4][11]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[11]

-

Storage: Store the final conjugate at 4°C.[11]

Visualizing the Mechanism and Workflow

TCO-Tetrazine Ligation Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine, followed by the retro-Diels-Alder elimination of nitrogen gas to form a stable dihydropyridazine product.[1][2]

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the key steps involved in labeling an antibody with a TCO group and its subsequent reaction with a tetrazine-functionalized drug payload.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

The Role of p-Nitrophenyl Esters in Amine-Reactive Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of p-nitrophenyl (PNB) esters in amine-reactive conjugation, a cornerstone of bioconjugation chemistry. This document provides a comprehensive overview of the underlying chemistry, quantitative performance data, detailed experimental protocols, and visual representations of key processes to empower researchers in the effective use of PNB esters for the development of protein conjugates, antibody-drug conjugates (ADCs), and other advanced biomolecular tools.

Introduction to Amine-Reactive Conjugation and the Significance of PNB Esters

Amine-reactive conjugation is a fundamental strategy for the covalent modification of biomolecules, primarily targeting the primary amines found in the side chains of lysine residues and the N-termini of proteins. This approach is widely employed to attach a variety of payloads, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs. The choice of the amine-reactive functional group is paramount to the success of the conjugation, influencing reaction efficiency, stability of the resulting conjugate, and the potential for side reactions.

Among the various "active esters" utilized for this purpose, N-hydroxysuccinimide (NHS) esters have historically been the most prevalent. However, p-nitrophenyl (PNB) esters have emerged as a valuable alternative, offering distinct advantages in certain applications. PNB esters are characterized by the presence of a p-nitrophenoxy leaving group, which, due to the electron-withdrawing nature of the nitro group, renders the ester susceptible to nucleophilic attack by primary amines. This reaction, conducted under mild conditions, results in the formation of a stable and irreversible amide bond.[1]

This guide will delve into the specifics of PNB ester chemistry, providing a direct comparison with the more common NHS esters and equipping the reader with the knowledge to strategically select the optimal reagent for their bioconjugation needs.

Quantitative Performance Data: PNB Esters vs. NHS Esters

A critical aspect of selecting a conjugation reagent is its performance, which can be quantified by its reactivity, stability, and conjugation efficiency. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, this section compiles available data to provide a quantitative comparison between PNB and NHS esters.

Reactivity and Reaction Kinetics

The rate of reaction with primary amines is a key performance indicator. While specific rate constants are highly dependent on the amine's pKa, steric hindrance, and reaction conditions, general trends can be observed.

| Parameter | p-Nitrophenyl (PNB) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference(s) |

| Reaction pH | Typically 7.5 - 8.5 | Typically 7.2 - 8.5 | [1] |

| Reaction Time | Minutes to hours | Minutes to hours | [] |

| General Reactivity | Considered highly reactive, comparable to other active esters. | Very high reactivity with primary amines. | [] |

Hydrolytic Stability

A significant challenge in aqueous bioconjugation is the hydrolysis of the active ester, which competes with the desired amine reaction. The hydrolytic stability of the ester is therefore a crucial parameter.

| Parameter | p-Nitrophenyl (PNB) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference(s) |

| General Stability | Generally considered to have good stability, allowing for purification of PNB ester intermediates. | Prone to hydrolysis, especially at higher pH. | |

| Half-life (pH 7.0, 0°C) | Data not readily available for direct comparison. | 4 - 5 hours | [3] |

| Half-life (pH 8.6, 4°C) | Data not readily available for direct comparison. | 10 minutes | [3] |

Note: The lack of directly comparable, quantitative data on the hydrolysis rates of PNB and NHS esters under identical conditions is a current gap in the publicly available literature. However, the successful isolation of PNB-ester intermediates suggests a greater stability in certain contexts compared to the more transient NHS esters.

Conjugation Efficiency

The overall success of a bioconjugation reaction is measured by its efficiency, often expressed as the yield of the desired conjugate.

| Parameter | p-Nitrophenyl (PNB) Ester | N-Hydroxysuccinimide (NHS) Ester | Reference(s) |

| Typical Yields | Good to high yields reported, particularly in neoglycoprotein synthesis. | High yields are achievable with optimized conditions. | |

| Factors Influencing Yield | pH, molar excess of ester, protein concentration, reaction time. | pH, molar excess of ester, protein concentration, reaction time, rate of hydrolysis. | [1] |

Experimental Protocols

This section provides detailed methodologies for performing amine-reactive conjugation using p-nitrophenyl esters. The protocol is generalized for protein labeling but can be adapted for other biomolecules.

Materials

-

Protein to be labeled (in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

p-Nitrophenyl ester of the molecule to be conjugated

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.5-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification column (e.g., size exclusion chromatography column like Sephadex G-25)

Protocol for Protein Conjugation with a PNB Ester

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

PNB Ester Solution Preparation:

-

Immediately before use, dissolve the PNB ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Note: PNB esters are sensitive to moisture and should be dissolved just prior to use. High-quality, anhydrous solvents are crucial.

-

-

Conjugation Reaction:

-

Calculate the required volume of the PNB ester stock solution to achieve the desired molar excess over the protein (typically a 10- to 20-fold molar excess).

-

While gently vortexing, add the PNB ester solution dropwise to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically. Protect from light if the label is light-sensitive.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and consume any unreacted PNB ester, add the Quenching Reagent to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted PNB ester, the p-nitrophenol byproduct, and quenching reagent using a size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[1]

-

Monitor the column eluate by measuring absorbance at 280 nm (for protein) and at the specific wavelength for the conjugated label. The first peak to elute corresponds to the protein conjugate.

-

Pool the fractions containing the purified conjugate.

-

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry.

-

Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

-

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, this section provides diagrams generated using the DOT language for Graphviz.

Chemical Reaction Mechanism

Caption: Reaction mechanism of a PNB ester with a primary amine.

Experimental Workflow for Protein Conjugation

Caption: A typical experimental workflow for protein conjugation using PNB esters.

Targeted Drug Delivery Signaling Pathway